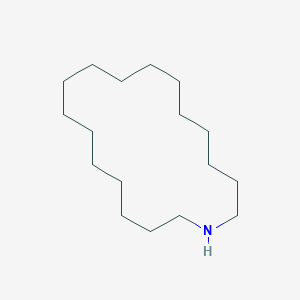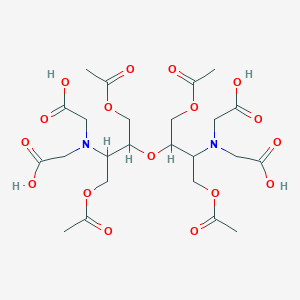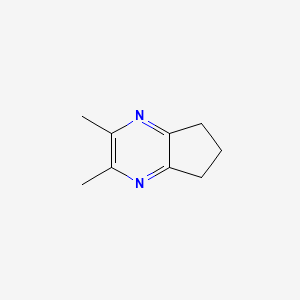
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine is an organic compound with the molecular formula C₉H₁₂N₂. It is a colorless to pale yellow liquid with a pungent odor. This compound belongs to the class of pyrazines, which are known for their aromatic properties and are often used in flavor and fragrance industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine involves the reaction of styrene with 2,2-dibromopropane. This reaction typically requires a catalyst and is conducted under controlled laboratory conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and more efficient catalytic processes to maximize yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine oxides, while reduction could produce more saturated derivatives of the compound.
Aplicaciones Científicas De Investigación
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It may be investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: This compound is used in the flavor and fragrance industry due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate these mechanisms. The compound’s effects are likely mediated through its ability to bind to and modulate the activity of certain enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine
- 5H-Cyclopentapyrazine, 6,7-dihydro-2,5-dimethyl-
Comparison
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, particularly in the flavor and fragrance industry .
Propiedades
Número CAS |
38917-63-4 |
|---|---|
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
2,3-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C9H12N2/c1-6-7(2)11-9-5-3-4-8(9)10-6/h3-5H2,1-2H3 |
Clave InChI |
AIKNQWWUQFXNAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2CCCC2=N1)C |
melting_point |
25 - 27 °C |
Descripción física |
Solid low melting solid with a roasted nut odou |
Solubilidad |
slightly soluble in water; soluble in oils, organic solvents very soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


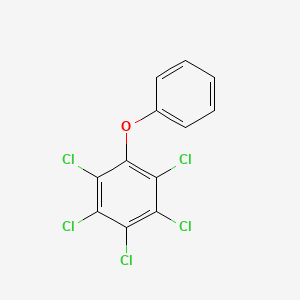
![7-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B13821477.png)

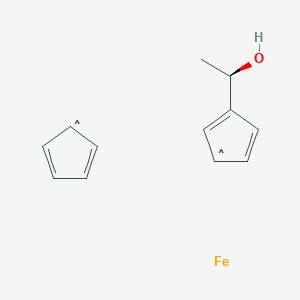
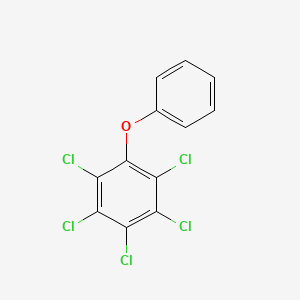
![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
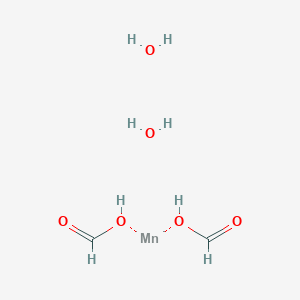
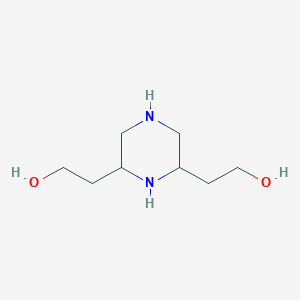
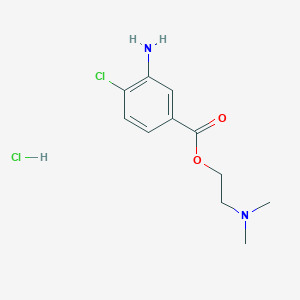
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)
